1-(5-Bromo-2,4-dimethylphenyl)sulfonylpiperidine
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Overview
Description
1-(5-Bromo-2,4-dimethylphenyl)sulfonylpiperidine is an organic compound with the molecular formula C₁₃H₁₈BrNO₂S It is a derivative of piperidine, a six-membered heterocyclic amine, and features a brominated aromatic ring with sulfonyl and piperidine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2,4-dimethylphenyl)sulfonylpiperidine typically involves the following steps:
Bromination: The starting material, 2,4-dimethylphenyl, undergoes bromination to introduce a bromine atom at the 5-position.
Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Piperidine Introduction: Finally, the sulfonylated intermediate is reacted with piperidine under suitable conditions to form the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2,4-dimethylphenyl)sulfonylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and lithium aluminum hydride (reduction) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
1-(5-Bromo-2,4-dimethylphenyl)sulfonylpiperidine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2,4-dimethylphenyl)sulfonylpiperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on target molecules. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(5-Bromo-2,4-dimethylphenyl)sulfonylpiperidine can be compared with other similar compounds, such as:
- 1-(4-Bromo-2,5-dimethylphenyl)sulfonylpiperidine
- 1-(5-Chloro-2,4-dimethylphenyl)sulfonylpiperidine
- 1-(5-Bromo-2,4-dimethylphenyl)sulfonylmorpholine
These compounds share structural similarities but differ in the position of substituents or the nature of the heterocyclic ring. The unique combination of bromine, sulfonyl, and piperidine in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-bromo-2,4-dimethylphenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c1-10-8-11(2)13(9-12(10)14)18(16,17)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUBIECMQCWOQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCCC2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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